molecular formula C20H29N5O5S B043558 N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine CAS No. 116919-18-7

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine

Cat. No. B043558
M. Wt: 451.5 g/mol
InChI Key: VAPZWEFPQRDVHR-NJSLBKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine”, also known as Biotin-maleimide, is a biotin specific thiol containing reagent used to biotinylate different proteins through artificially induced or natural sulphadryl group . It can be used as a universal, multipurpose, thiol-specific probe .


Molecular Structure Analysis

The empirical formula of “N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine” is C20H29N5O5S . Its molecular weight is 451.54 g/mol . The SMILES string representation of its structure is O=C(CCCCCN1C(=O)C=CC1=O)NNC(=O)CCCC[C@@H]2SC[C@@H]3NC(=O)N[C@H]23 .


Chemical Reactions Analysis

“N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine” has been used in the detection of deprotected cysteine thiols present on immobilized peptides . It couples by highly efficient thioether linkage and is typically used to couple to intrinsic sulfhydryls, e.g., protein, and avoid modification of primary amine .

It is soluble in acetic acid at 20 mg/mL . The recommended storage temperature is 2-8°C .

Scientific Research Applications

Quantitative Data

Unfortunately, specific quantitative data or statistical analyses related to N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine are not readily available from the literature sources I’ve accessed . Researchers typically tailor their experiments based on specific protein targets and experimental conditions.

Sigma-Aldrich: Biotin-maleimide Sigma-Aldrich - MilliporeSigma Krackeler Scientific, Inc.: Biotin-maleimide

Safety And Hazards

“N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine” is not classified as a hazardous substance or mixture . In case of inhalation, fresh air is recommended. If it comes in contact with skin, it is advised to take off immediately all contaminated clothing and rinse skin with water or shower . If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .

properties

IUPAC Name

N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-6-(2,5-dioxopyrrol-1-yl)hexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPZWEFPQRDVHR-NJSLBKSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922208
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine

CAS RN

116919-18-7
Record name N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116919187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Palenik, JA Koke - Applied and Environmental Microbiology, 1995 - Am Soc Microbiol
The biotinylating reagent succinimidyl 6-(biotinamido)hexanoate was used to label the cell surfaces of the cosmopolitan, marine, eukaryotic microorganism Emiliania huxleyi under …
Number of citations: 44 journals.asm.org
M Poźniak, N Porębska… - Journal of …, 2021 - jbiomedsci.biomedcentral.com
Overexpression of FGFR1 is observed in numerous tumors and therefore this receptor constitutes an attractive molecular target for selective cancer treatment with cytotoxic conjugates. …
Number of citations: 8 jbiomedsci.biomedcentral.com
JF Hare, E Lee - Biochemistry, 1989 - ACS Publications
Materials and Methods Materials. BM and BNHS were purchased from Sigma Chemical Co.[35S] Methionine (701 Ci/mmol) and [3H]-methionine (80 Ci/mmol) were obtained from New …
Number of citations: 32 pubs.acs.org

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